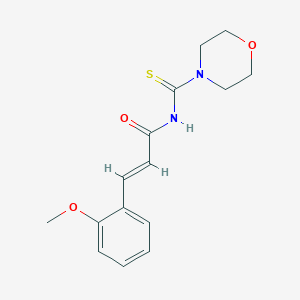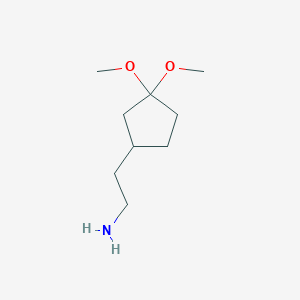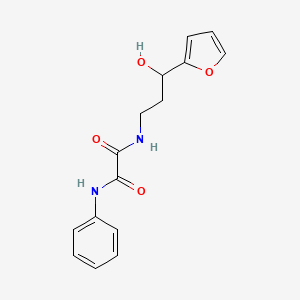
3,4,5-triethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-triethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound with potential therapeutic applications. It belongs to the class of compounds known as quinoline derivatives and has been the subject of scientific research due to its pharmacological properties.
Aplicaciones Científicas De Investigación
Anticancer Activity
Cinnamic acid derivatives, including the compound , have been investigated for their potential as anticancer agents. In a study by Sanjeev et al., novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were synthesized. These compounds were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides. The synthesized derivatives were characterized and screened for in vitro anticancer activity against MCF-7 and A549 cell lines using the MTT assay. Most of the tested compounds exhibited significant activity against both cancer cell lines .
Triazoles in Medicinal Chemistry
The 1,2,3-triazole motif is known for its diverse biological activities. Triazoles have been explored as potential agents in various therapeutic areas, including anticancer, anti-HIV, anti-inflammatory, antitubercular, antimicrobial, and anticonvulsant activities. Therefore, the presence of the triazole moiety in this compound suggests its relevance in medicinal chemistry .
Structural Modification and Pharmacokinetics
Cinnamic acid derivatives, such as the one under study, offer the possibility of structural modification to enhance potency and pharmacokinetics. Researchers often explore these modifications to improve drug selectivity and minimize side effects. The low toxicity of cinnamic acid compounds makes them attractive candidates for further optimization .
Natural Product-Based Drug Discovery
Natural products have historically served as a rich source of new drugs. The structural backbones of cinnamic acid derivatives allow for potential biological activity. Various natural cinnamic acid analogs have been used for centuries in the treatment of cancer. Investigating this compound’s properties may contribute to natural product-based drug discovery .
Antioxidant and Anti-Inflammatory Properties
Cinnamic acid derivatives, including those with triazole motifs, exhibit antioxidant and anti-inflammatory activities. These properties are relevant in the context of disease prevention and management .
Plant Hormones and Cell Growth Regulation
Cinnamic acid belongs to the class of auxins, which are plant hormones involved in regulating cell growth and differentiation. Understanding how this compound interacts with cellular processes may provide insights into its broader biological effects .
Propiedades
IUPAC Name |
3,4,5-triethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-6-32-23-16-20(17-24(33-7-2)26(23)34-8-3)27(31)28-21-10-11-22-19(15-21)9-12-25(30)29(22)14-13-18(4)5/h10-11,15-18H,6-9,12-14H2,1-5H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZPTWVDNCBEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2560559.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2560562.png)
![5-(2-(5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2560564.png)


![[(1R,2S,13S,14S,24S)-3,9,19-Trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-3,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/no-structure.png)
![[3-(Aminomethyl)azetidin-3-yl]methanamine](/img/structure/B2560570.png)
![[2-(Methoxymethyl)phenyl]thiourea](/img/structure/B2560572.png)

![N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2560575.png)

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2560579.png)